3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Similar structure but lacks the 3-methylphenyl group.
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H16Cl4N2 |
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Molecular Weight |
462.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H16Cl4N2/c1-13-4-3-5-17(10-13)29-23(16-7-9-19(25)21(27)12-16)14(2)22(28-29)15-6-8-18(24)20(26)11-15/h3-12H,1-2H3 |
InChI Key |
AVHVVOVDWSTUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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